3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid
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Overview
Description
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is a compound with the molecular formula C12H11F6NO2 It is characterized by the presence of an amino group, a butyric acid moiety, and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and butyric acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives and imino derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the butyric acid moiety.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains boronic acid instead of the amino and butyric acid groups.
Uniqueness
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of its amino group, butyric acid moiety, and trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11F6NO2 |
---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
3-amino-4-[3,5-bis(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)7-1-6(3-9(19)5-10(20)21)2-8(4-7)12(16,17)18/h1-2,4,9H,3,5,19H2,(H,20,21) |
InChI Key |
GJIOUDGNHUFMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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